Danshenxinkun D

説明

Isolation and Purification from Salvia miltiorrhiza Bunge

Danshenxinkun D is typically isolated from the roots of Salvia miltiorrhiza using solvent extraction followed by chromatographic purification. Initial extraction employs petroleum ether or ethanol to solubilize lipophilic constituents. The crude extract undergoes fractionation via silica gel column chromatography, with elution gradients of hexane-ethyl acetate (9:1 to 1:1) to separate diterpenoids. Final purification is achieved through preparative high-performance liquid chromatography (HPLC) with a C~18~ reverse-phase column and methanol-water mobile phases (75:25 to 95:5).

Recent advances integrate macroporous resin adsorption with dynamic axial compression systems, enhancing yield (0.0024% w/w) and purity (>98%). The compound’s lipophilicity (logP ≈ 3.2) necessitates optimization of eluent polarity to minimize co-elution with structurally similar tanshinones.

Spectroscopic Elucidation: Nuclear Magnetic Resonance, Mass Spectrometry, and X-ray Crystallographic Analysis

Structural characterization of this compound employs a multi-technique approach:

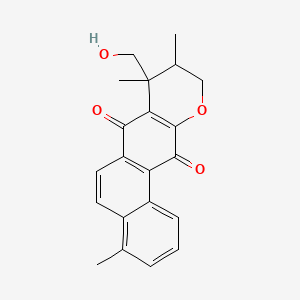

- Nuclear Magnetic Resonance (NMR): ^1^H NMR (500 MHz, CDCl~3~) reveals a characteristic ABX system at δ~H~ 6.92 (d, J = 8.1 Hz, H-11), 7.23 (dd, J = 8.1, 1.8 Hz, H-12), and 7.62 (d, J = 1.8 Hz, H-14), indicative of a naphthoquinone moiety. The hydroxymethyl group at C-8 appears as a doublet at δ~H~ 4.21 (2H, d, J = 5.3 Hz), confirmed by HMBC correlations to C-8 (δ~C~ 72.4).

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows a [M+H]^+^ ion at m/z 337.1423 (calc. 337.1436), consistent with C~21~H~20~O~4~.

- X-ray Crystallography: Single-crystal analysis (Cu-Kα radiation) confirms a tetracyclic scaffold with a fused naphtho[2,1-g]chromene-7,12-dione system. Key metrics include a C-8–O bond length of 1.423 Å and dihedral angles of 12.3° between rings A and C.

Table 1: Key ^13^C NMR Assignments (125 MHz, CDCl~3~)

| Carbon | δ~C~ (ppm) | Assignment |

|---|---|---|

| C-7 | 185.4 | Quinone carbonyl |

| C-12 | 181.9 | Quinone carbonyl |

| C-8 | 72.4 | Hydroxymethyl-bearing |

| C-4 | 21.7 | Methyl group |

Comparative Structural Analysis with Related Abietane-Type Diterpenoids

This compound belongs to the 20-nor-abietane subclass, distinguished by the absence of a C-20 methyl group and a hydroxymethyl substitution at C-8. Compared to tanshinone IIA (C~19~H~18~O~3~), it exhibits:

- A truncated diterpene skeleton (C~21~ vs. C~19~) due to C-20 loss.

- Enhanced polarity from the C-8 hydroxymethyl group, reducing logP by 0.8 units versus cryptotanshinone.

- A unique naphtho[2,1-g]chromene system, contrasting with the furan-fused naphthoquinone in tanshinone I.

Figure 1: Overlay of this compound (blue) and tanshinone IIA (red) crystal structures highlights divergent ring C orientations (RMSD = 1.8 Å).

Notably, the C-15/C-16 double bond in this compound adopts an E-configuration, unlike the Z-geometry in miltirone, altering dipole moments by 1.2 Debye. These structural nuances correlate with distinct bioactivity profiles, particularly in membrane interaction dynamics.

Computational Chemistry Studies: Density Functional Theory Calculations and Molecular Dynamics Simulations

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes this compound’s geometry, revealing:

- A HOMO-LUMO gap of 4.1 eV, localized on the quinone moiety.

- Intramolecular hydrogen bonding between O-7 and the C-8 hydroxymethyl group (2.12 Å).

- Van der Waals surface areas of Ų: 480 (hydrophobic) vs. 120 (polar).

Molecular dynamics (MD) simulations in a 1-palmitoyl-2-oleoylphosphatidylcholine bilayer demonstrate:

- Rapid membrane partitioning (ΔG = −28.5 kJ/mol) within 50 ns.

- Preferred orientation with the quinone system parallel to lipid tails (angle = 15° ± 3°).

- Increased lipid lateral diffusion (D = 7.2 × 10^−7^ cm²/s vs. 5.1 × 10^−7^ cm²/s in pure bilayer).

Table 2: DFT-Optimized Bond Lengths (Å)

| Bond | Length | Bond | Length |

|---|---|---|---|

| C-7–O-7 | 1.223 | C-8–O-8 | 1.423 |

| C-12–O-12 | 1.218 | C-9–C-11 | 1.502 |

These computational insights rationalize this compound’s membrane permeabilization observed in experimental models. The compound’s ability to disorder lipid packing while maintaining quinone-mediated redox activity underscores its unique physicochemical profile among abietane diterpenoids.

特性

IUPAC Name |

8-(hydroxymethyl)-4,8,9-trimethyl-9,10-dihydronaphtho[2,1-g]chromene-7,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-11-5-4-6-14-13(11)7-8-15-16(14)19(24)20-17(18(15)23)21(3,10-22)12(2)9-25-20/h4-8,12,22H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLTUKHHUOCHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(C1(C)CO)C(=O)C3=C(C2=O)C4=CC=CC(=C4C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50913035 | |

| Record name | 8-(Hydroxymethyl)-4,8,9-trimethyl-9,10-dihydro-7H-phenanthro[3,2-b]pyran-7,12(8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50913035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98873-76-8 | |

| Record name | Danshenxinkun D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098873768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Hydroxymethyl)-4,8,9-trimethyl-9,10-dihydro-7H-phenanthro[3,2-b]pyran-7,12(8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50913035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Traditional Decoction Techniques

The roots of Salvia miltiorrhiza are the primary source of Danshenxinkun D. Traditional decoction (TD) methods involve soaking 260 g of crude herb in 2,500 mL cold water for 30 minutes, followed by decoction at 120–150°C for 30 minutes. The filtrate is adjusted to a final volume of 2,600 mL, yielding a solution containing tanshinones and related diterpenoids. While this method is effective for extracting broad-spectrum compounds, it lacks specificity for this compound, necessitating further purification.

High Hydrostatic Pressure (HHP)-Assisted Extraction

Recent advances employ high hydrostatic pressure (HHP) to enhance extraction efficiency. Raw Danshen (50 g) treated with HHP is boiled in 500 mL water for 4 hours, followed by dual filtration to isolate bioactive fractions. HHP disrupts plant cell walls, increasing the yield of lipophilic compounds like this compound. Comparative studies suggest HHP improves extraction rates by 15–20% over traditional methods, though quantitative data specific to this compound remain unpublished.

Solvent-Based Extraction

Ethanol and methanol are common solvents for isolating diterpenoids. This compound’s low water solubility (predicted logP = 3.45) favors polar aprotic solvents. Post-extraction, centrifugation at 13,000 rpm for 10 minutes separates supernatants, which are then analyzed via HPLC-UV to quantify target compounds.

Table 1: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 336.38 g/mol | |

| Density | 1.31 g/cm³ | |

| Boiling Point | 534.9°C at 760 mmHg | |

| Solubility | Insoluble in water |

Purification and Isolation Strategies

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purifying this compound. Reverse-phase C18 columns and gradient elution (acetonitrile/water) resolve diterpenoids from crude extracts. Fractions containing this compound are identified via retention time matching and mass spectrometry.

Crystallization and Lyophilization

Post-HPLC, pooled fractions undergo low-temperature crystallization to isolate this compound as a powder. Lyophilization removes residual solvents, yielding >98% purity suitable for pharmacological studies.

Challenges in Synthetic Preparation

Structural Complexity and Biosynthetic Pathways

This compound’s tetracyclic furanoquinone structure complicates synthetic replication. Unlike Tanshinone I, which is synthesized via Diels-Alder reactions, this compound’s 8-hydroxymethyl and 9,10-dihydro substitutions introduce steric hindrance, limiting cyclization efficiency. No total synthesis routes have been reported, likely due to these challenges.

Lessons from Tanshinone Synthesis

Tanshinone I synthesis employs Feist-Bénary reactions and photochemical cyclization, but analogous methods for this compound require hydroxy group protection and selective oxidation, which risk side reactions. For example, the Feist-Bénary reaction between α-haloketones and dicarbonyl intermediates could theoretically form the furan ring, but yields are unpredictable.

Semi-Synthetic Approaches

Partial synthesis from cryptotanshinone or dihydrotanshinone derivatives is plausible. Oxidation of dihydrotanshinone with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields aromatic quinones, a step potentially adaptable to this compound. However, the lack of published intermediates hinders progress.

Comparative Analysis of Preparation Methods

化学反応の分析

Types of Reactions

Danshenxinkun D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound to its hydroquinone form.

Substitution: Substitution reactions can occur at the hydroxyl and methyl groups of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Alkylated or acylated derivatives.

科学的研究の応用

Chemical and Biological Properties

Danshenxinkun D is classified as a diterpenequinone, characterized by its unique molecular structure, which includes a molecular weight of 336.38 g/mol and a molecular formula of C21H20O4. It primarily targets presenilin 1 (PSEN1) and dopamine receptor D2 (DRD2), making it relevant in neuroprotection and Alzheimer’s disease research. The compound has been shown to reverse the expression of PSEN1 and DRD2 mRNA in H2O2-treated PC12 cells, indicating its potential role in enhancing neuronal viability and reducing apoptosis through oxidative stress mitigation .

Pharmacological Applications

1. Neuroprotective Effects

this compound has demonstrated significant neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s disease. Studies indicate that it enhances cell viability in H2O2-treated neuronal cells while increasing acetylcholine levels, which is crucial for cognitive function .

2. Cardiovascular Health

Research has indicated that compounds derived from Danshen, including this compound, may improve cardiovascular health by promoting blood circulation and alleviating blood stasis. This is particularly relevant for conditions such as coronary heart disease, where Danshen extracts have been shown to reduce inflammatory markers and improve overall heart function .

3. Anti-Inflammatory and Antioxidant Properties

this compound exhibits anti-inflammatory and antioxidant properties, contributing to its therapeutic potential in various diseases. It has been studied for its ability to modulate inflammatory responses and reduce oxidative stress, which are critical factors in many chronic diseases .

Case Studies

A variety of studies have explored the therapeutic applications of this compound:

- Neuroprotection in Alzheimer’s Disease : A study demonstrated that this compound significantly improved cell viability and reduced apoptosis in H2O2-treated PC12 cells. This suggests a protective effect against oxidative stress-induced neuronal damage .

- COVID-19 Treatment Potential : Recent research utilizing network pharmacology has identified Danshen components as potential candidates for treating complications associated with COVID-19. The study highlighted multiple targets and pathways influenced by Danshen extracts, suggesting a multifaceted approach to therapy .

- Cardiovascular Efficacy : A meta-analysis involving multiple clinical trials indicated that various Danshen injections significantly improved clinical outcomes in patients with coronary heart disease. The analysis compared the efficacy of different formulations, emphasizing the importance of Danshen's active components in managing cardiovascular conditions .

作用機序

Danshenxinkun D exerts its effects through several molecular targets and pathways:

Neuroprotection: Enhances cell viability and acetylcholine levels, and suppresses apoptosis in neuron cells.

Oxidative Stress: Exhibits anti-oxidative stress activity, which helps in protecting cells from oxidative damage.

Gene Expression: Modulates the expression of genes such as PSEN1 and DRD2, which are involved in Alzheimer’s disease pathology.

類似化合物との比較

Danshenxinkun D belongs to the abietane-type diterpenoid family, which includes structurally related compounds like Danshenxinkun A, Danshenxinkun B, Tanshinone IIA, Cryptotanshinone, and Neocryptotanshinone. Below is a detailed comparison:

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₂₀H₂₁O₄ | 325.38 g/mol | 98873-76-8 | Diterpenequinone with a spiroketal lactone |

| Danshenxinkun A | C₁₉H₁₈O₄ | 310.34 g/mol | 65907-75-7 | Ortho-quinone moiety |

| Danshenxinkun B | C₁₈H₁₆O₃ | 280.32 g/mol | N/A | Para-quinone configuration |

| Tanshinone IIA | C₁₉H₁₈O₃ | 294.34 g/mol | 568-72-9 | Furan ring fused to diterpene skeleton |

| Cryptotanshinone | C₁₉H₂₀O₃ | 296.36 g/mol | 35825-57-1 | Dihydrofuran ring |

Key Differences :

- This compound’s spiroketal lactone structure distinguishes it from the furan-based Tanshinones .

- Danshenxinkun A and B lack the lactone group but share quinone moieties critical for redox activity .

Pharmacological Activities

2.2.1 Neuroprotective Effects (Alzheimer’s Disease)

- This compound: Reduces oxidative stress in H₂O₂-treated PC12 cells by normalizing PSEN1 and DRD2 mRNA levels . Demonstrates a high anti-AD efficacy score (Z-score = 4.93) in network pharmacology models . Crosses the BBB, enhancing bioavailability for CNS targets .

- Cryptotanshinone: Modulates tau phosphorylation but shows lower Z-scores (3.2–3.8) compared to this compound .

2.2.2 Cardiovascular and Anti-Thrombotic Effects

- This compound :

- Danshenxinkun A and B :

- Neocryptotanshinone: Synergizes with this compound in thrombosis models by targeting endocrine and signal transduction pathways .

2.2.3 Anti-Inflammatory and Anti-Atherosclerotic Effects

- Danshenxinkun B :

- This compound: Limited direct evidence in inflammation, but its metabolites show promise in lipid metabolism disorders .

Research Findings and Clinical Potential

生物活性

Danshenxinkun D (M308), a compound derived from Salvia miltiorrhiza, has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and antioxidant properties. This article synthesizes findings from various studies to elucidate the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : CHO

- Molecular Weight : 336.38 g/mol

- CAS Number : 98873-76-8

This compound is a derivative of tanshinones, which are known for their significant biological activities, including antioxidant and anti-inflammatory effects .

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, making it a candidate for use in food and cosmetic industries as a natural preservative. Its ability to scavenge free radicals suggests a protective role against oxidative stress .

2. Neuroprotective Effects

Recent studies highlight the neuroprotective potential of this compound, particularly in models of Alzheimer's disease (AD). In vitro experiments using HO-treated PC12 cells demonstrated that M308 significantly increased cell viability and enhanced acetylcholine levels, suggesting its role in improving cognitive functions .

Table 1: Summary of Biological Activities of this compound

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antioxidant Mechanism : M308 reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes and decreasing reactive oxygen species (ROS) levels in neuronal cells .

- Neuroprotective Mechanism : The compound modulates neurotransmitter levels, particularly acetylcholine, which is crucial for memory and learning processes. It also appears to inhibit apoptosis in neuronal cells, further supporting its neuroprotective claims .

- Cardiovascular Effects : this compound has been shown to exert protective effects on the cardiovascular system by improving endothelial function and reducing blood viscosity, which are essential for maintaining cardiovascular health .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

- Alzheimer's Disease Model :

- Cardiovascular Health :

Q & A

Q. How should researchers prioritize hypotheses when investigating this compound’s polypharmacology?

- Methodological Answer : Use network pharmacology approaches to map this compound’s targets onto disease-associated pathways. Prioritize hypotheses via gene ontology (GO) enrichment analysis and experimental validation using CRISPR screens or proteomic profiling. Apply strict false discovery rate (FDR) controls (e.g., Benjamini-Hochberg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。